![molecular formula C6H6FN B1664137 3-Fluoroaniline CAS No. 372-19-0](/img/structure/B1664137.png)
3-Fluoroaniline
Overview
Description
3-Fluoroaniline is a derivative of aniline in which the hydrogen at position 3 has been substituted by fluorine . It is used as a pharmaceutical intermediate and in the preparation of acetic acid- (3-fluoro-anilide) by reacting with acetic acid anhydride . It also serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors, which have potential to be antitumor agents .
Molecular Structure Analysis
The molecular formula of 3-Fluoroaniline is C6H6FN . Its molecular weight is 111.12 .Physical And Chemical Properties Analysis
3-Fluoroaniline has a density of 1.2±0.1 g/cm^3 . Its boiling point is 186.3±13.0 °C at 760 mmHg . The vapour pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 77.2±0.0 °C . The index of refraction is 1.548 .Scientific Research Applications
Preparation of Acetic Acid-3-Fluoroanilide
3-Fluoroaniline is used in the preparation of acetic acid-3-fluoroanilide by reacting with acetic acid anhydride . This compound could have potential applications in various chemical reactions due to its unique structure.
Antitumor Agents
3-Fluoroaniline serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors . These inhibitors have potential to be antitumor agents, providing a promising avenue for cancer treatment research.
Nonlinear Optical (NLO) Materials
Aniline and its derivatives, including 3-Fluoroaniline, have been studied for their nonlinear optical properties . These properties make it possible to modulate optical signals by altering their frequency, amplitude, and phase. This has many applications in photonics, optical processing, optical computing, sensing, imaging, and cancer therapy .
Spectroscopic Characterizations
The spectroscopic properties of 3-Fluoroaniline have been investigated, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties . These studies provide valuable insights into the behavior of this compound and its derivatives.
Industrial Manufacturing
Aniline and its derivatives, including 3-Fluoroaniline, find a wide variety of applications in industrial, commercial, and pharmaceutical manufacturing . They are used in the production of dyes, pesticides, and other chemical products .
Research on Halogenated Derivatives
3-Fluoroaniline, being a halogenated derivative of aniline, is used in research to understand the properties and potential applications of such compounds . This includes studies on their stability, solubility, and reactivity .
Safety and Hazards
3-Fluoroaniline is considered hazardous. It is combustible and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
Relevant Papers A paper titled “Degradation of 3-fluoroanilne by Rhizobium sp. JF-3” discusses the degradation of 3-Fluoroaniline by a bacterial strain isolated from a sequencing batch reactor operating for the treatment of 3-Fluoroaniline . This strain was identified as a member of the genus Rhizobium . This is the first report on the utilization of 3-Fluoroaniline as a growth substrate by Rhizobium sp .
Mechanism of Action
Target of Action
3-Fluoroaniline is primarily used as a pharmaceutical intermediate . It serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors . Grp94, also known as glucose-regulated protein 94, is a molecular chaperone that plays a crucial role in protein folding and quality control within the endoplasmic reticulum (ER) of cells .
Mode of Action
It is known to interact with its target, grp94, during the synthesis of radamide analogs . These analogs inhibit the function of Grp94, which can lead to the disruption of protein folding within the ER and potentially induce cell death .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoroaniline are related to its role as an inhibitor of Grp94. By inhibiting Grp94, 3-Fluoroaniline can disrupt the normal functioning of the ER, leading to the accumulation of misfolded proteins . This can trigger the unfolded protein response (UPR), a cellular stress response related to the ER .
Result of Action
The primary result of 3-Fluoroaniline’s action is the potential induction of cell death due to the disruption of normal protein folding processes within the ER . This can lead to the accumulation of misfolded proteins and the triggering of the UPR . If the UPR fails to restore normal ER function, it can lead to apoptosis, or programmed cell death .
properties
IUPAC Name |
3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQQUVWFIZUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190683 | |
Record name | 3-Fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroaniline | |
CAS RN |
372-19-0 | |
Record name | 3-Fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FLUOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLL4X88AZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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